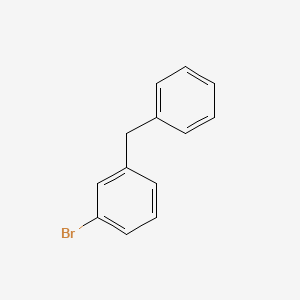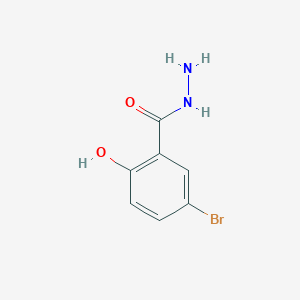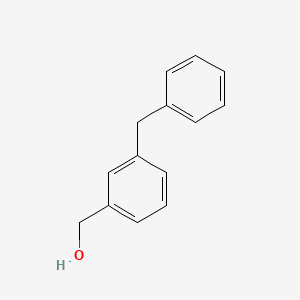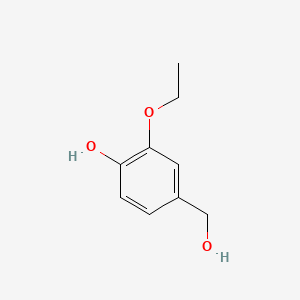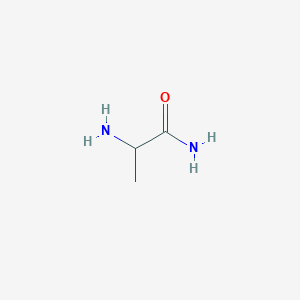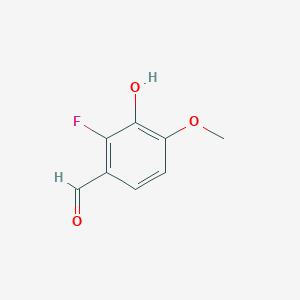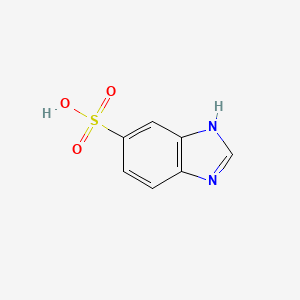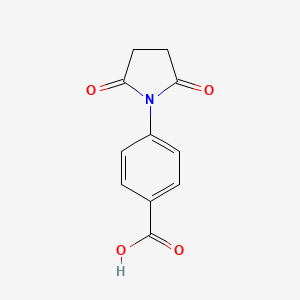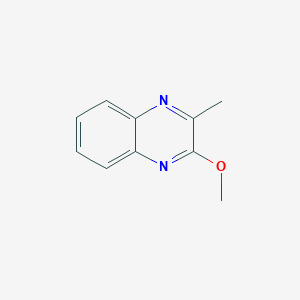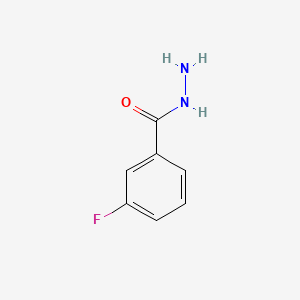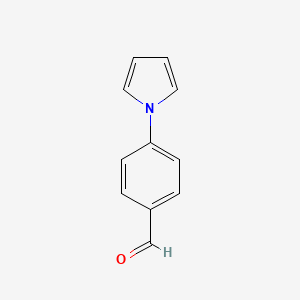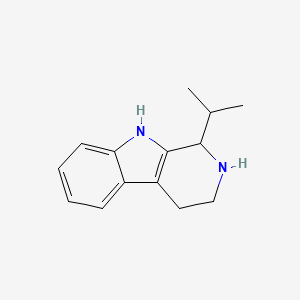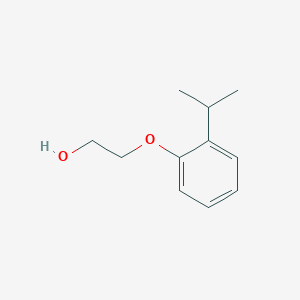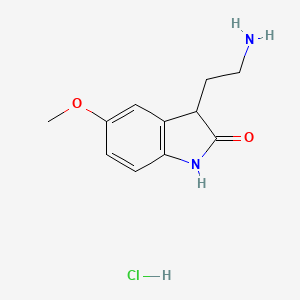
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Metabolite Profiling and Biomarker Identification
Indolic structure metabolites, such as 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride, are garnering increasing interest for their role in non-infection diseases. A comprehensive review by Beloborodova et al. (2020) highlighted that metabolites like indole-3-acetic acid, indole-3-propionic acid, tryptamine, and indoxyl sulfate, which are associated with gut bacteria, have potential as biomarkers. Significant variations in these metabolites have been noted in cardiovascular, brain, or gastrointestinal diseases. The authors emphasized the clinical significance of certain indolic structure metabolites in diseases such as schizophrenia, depression, atherosclerosis, and colorectal cancer, suggesting that monitoring these metabolite levels could aid in disease diagnosis and treatment efficacy assessments (Beloborodova, Chernevskaya, & Getsina, 2020).
Emerging Psychoactive Substances
Katselou et al. (2015) reviewed a compound structurally similar to 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride, known as 5-(2-aminopropyl)indole (5-IT). The paper highlighted the emergence of 5-IT as a new psychoactive substance, gaining attention for its potential pharmacological and toxicological impacts. The review presented an in-depth analysis of the substance’s chemistry, synthesis, pharmacological, and toxicological aspects, along with the methodologies for its detection and quantification in biological samples. The study aimed to provide comprehensive information on 5-IT for pharmacologists, toxicologists, forensic pathologists, and regulatory authorities, stressing the need for better international collaboration and legislation to address the public health concerns posed by such substances (Katselou et al., 2015).
Role in New Psychoactive Substances and Serotonin Syndrome
Schifano et al. (2021) conducted a systematic review examining the association between serotonin syndrome (SS) and the intake of new psychoactive substances (NPS), including compounds similar to 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride. The study reviewed retrospective studies, case series, and case reports, identifying several NPS implicated in the occurrence of SS. The review underscored the need for clinicians to be aware of the potential risks associated with NPS and the challenges they pose in diagnosis and treatment due to their undetectability in routine drug screenings (Schifano et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10;/h2-3,6,8H,4-5,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOLQYANYFEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

